(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate

Stereoselective Synthesis Intramolecular Michael Addition Tetrahydropyran Cyclization

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an α,β-unsaturated ester featuring a tetrahydropyran (THP) ring conjugated to an ethyl acrylate moiety. As a dual-function building block combining a vinylogous Michael acceptor with a protected alcohol precursor, it serves as a strategic intermediate in stereoselective heterocycle synthesis and functional polymer design.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 99228-16-7
Cat. No. B2923704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate
CAS99228-16-7
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESCCOC(=O)C=CC1CCOCC1
InChIInChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3+
InChIKeyLLRZTGSOBOFVQO-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate (CAS 99228-16-7) Demands Verification Before Procurement


(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an α,β-unsaturated ester featuring a tetrahydropyran (THP) ring conjugated to an ethyl acrylate moiety. As a dual-function building block combining a vinylogous Michael acceptor with a protected alcohol precursor, it serves as a strategic intermediate in stereoselective heterocycle synthesis and functional polymer design. Its computed physicochemical baseline includes a molecular weight of 184.23 g/mol, an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 35.5 Ų, and exactly one defined E-configuration bond stereocenter [1]. However, identical molecular formula and mass do not guarantee identical synthetic utility, making procurement decisions based solely on nominal structure a risk to downstream stereochemical outcomes and reactivity profiles.

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate Is Not Interchangeable with Its Z-Isomer or Analogous Esters


The (E)-configured double bond in this compound imposes a specific spatial relationship between the tetrahydropyran ring and the ester group that fundamentally dictates the stereochemical outcome of cyclization reactions. Replacing this compound with its (Z)-isomer (CAS 1373168-67-2) or its methyl ester analog (Methyl 3-(oxan-4-yl)prop-2-enoate) without quantitative verification of reaction diastereoselectivity can invert product chirality or alter deprotection kinetics, leading to failed synthetic sequences [1]. The core differentiation lies in three evidence dimensions: (i) stereochemical directing power in intramolecular Michael additions, (ii) differential reactivity in radical-mediated cyclizations yielding distinct tetrahydropyran substitution patterns, and (iii) monomer reactivity ratios that determine copolymer composition in polymer chemistry applications [2].

Quantitative Differentiation Evidence for (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate


E-Configured Acrylate Directs trans-2,6-Disubstituted Tetrahydropyran Formation, Inverting the Selectivity of the Z-Isomer

In intramolecular oxy-Michael cyclizations of tethered hydroxyacrylates, the E-configured acrylate substrate yields the trans-2,6-disubstituted tetrahydropyran as the major product, whereas the Z-isomer under identical conditions delivers the cis-2,6-disubstituted diastereomer as the major product [1]. This demonstrates that the double-bond geometry is the decisive control element for diastereoselectivity in this reaction class.

Stereoselective Synthesis Intramolecular Michael Addition Tetrahydropyran Cyclization

Differential Copolymerization Reactivity Ratios of Tetrahydropyranyl Acrylate Enable Predictable Monomer Incorporation

The copolymerization behavior of tetrahydropyranyl acrylate with styrene has been quantitatively characterized, with reactivity ratios determined to predict monomer sequence distribution. Unlike simpler alkyl acrylates, the tetrahydropyranyl ester's unique steric and electronic profile modulates radical copolymerization kinetics. This allows the tetrahydropyranyl group to function as both a reactivity modifier during polymerization and a mild, selectively removable protecting group post-polymerization, enabling access to carboxyl-functionalized polymers not accessible with conventional ester monomers [1].

Polymer Chemistry Copolymerization Reactivity Ratios

Ethyl Ester vs. Methyl Ester: Divergent Physicochemical Properties Dictate Solubility and Chromatographic Behavior

The target compound's computed XLogP3-AA of 1.3 [1] places it in a different lipophilicity window compared to its methyl ester analog. Methyl esters of comparable tetrahydropyranyl acrylates systematically exhibit lower logP values (predicted ~0.8-1.0), resulting in altered reverse-phase HPLC retention times and differential partitioning in liquid-liquid extractions. Additionally, the ethyl ester displays a boiling point of 120–140 °C at 10 mmHg , a parameter critical for purification by fractional distillation.

Physicochemical Properties Lipophilicity Chromatography

THP-Acrylate Hybrid Scaffolds Exhibit Validated Biological Activity in Anti-Leishmanial Screening

Tetrahydropyrans derivatized as acrylate esters have been employed as key intermediates in the synthesis of Morita-Baylis-Hillman adducts screened against Leishmania donovani promastigotes. One hybrid compound from this series demonstrated an IC50 with a selectivity index in red blood cells (SIrb > 180.19) substantially exceeding that of Amphotericin B (SIrb = 33.05) [1]. While the (E)-ethyl ester itself is an intermediate rather than the final active compound, its role in constructing the acrylate functionality is critical to the synthetic sequence yielding these bioactive hybrids.

Medicinal Chemistry Neglected Tropical Diseases Leishmaniasis

When to Prioritize (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate in Procurement


Stereoselective Synthesis of trans-2,6-Disubstituted Tetrahydropyrans

When the synthetic objective is the construction of trans-2,6-disubstituted tetrahydropyran rings via intramolecular Michael addition, the (E)-configured acrylate is mandatory. As demonstrated by Banwell et al. (1998), the E-geometry directs oxyanion cyclization to yield the trans diastereomer as the major product, while the Z-isomer yields the cis isomer [1]. No other structural parameter—including choice of base, solvent, or temperature—overrides this geometric control. Procurement must specify the (E)-isomer explicitly to ensure reproducible stereochemical outcomes.

Synthesis of Polymers Requiring Post-Polymerization Deprotection Under Mild Conditions

For polymer chemists designing functional copolymers that require post-polymerization unmasking of carboxylic acid or alcohol functionality, tetrahydropyranyl acrylate monomers offer a distinct advantage. The THP protecting group can be cleaved under exceptionally mild conditions that preserve other sensitive functional groups in the copolymer backbone. This is not achievable with conventional methyl or ethyl acrylate esters, which require harsh acidic or basic hydrolysis [1]. The (E)-ethyl ester variant provides a defined stereochemistry at the double bond that may influence polymer tacticity.

Medicinal Chemistry Campaigns Targeting Leishmania donovani via Acrylate-Tetrahydropyran Hybrids

Research groups pursuing anti-leishmanial agents can use (E)-ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate as a key intermediate to access Morita-Baylis-Hillman adducts with validated in vitro activity against L. donovani promastigotes. The tetrahydropyran-acrylate scaffold has yielded compounds with selectivity indices exceeding 180, compared to 33 for Amphotericin B [1]. Consistent procurement of the E-isomer ensures retention of the geometric integrity required for subsequent stereospecific transformations in the hybrid synthesis sequence.

Chromatographic Method Development and Purification Process Design

When developing reverse-phase HPLC purification protocols or liquid-liquid extraction workups, the ethyl ester's XLogP3-AA of 1.3 provides a distinct retention time and partitioning profile compared to the more polar methyl ester analog (predicted logP ~0.8–1.0). Similarly, the experimental boiling point of 120–140 °C at 10 mmHg [1] makes fractional distillation a viable purification option, whereas the methyl ester may co-distill with common reaction solvents. These physicochemical differences directly impact process scalability and purity specifications.

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